Cytidine 5'-monophosphate disodium salt
Overview
Description
Cytidine 5’-monophosphate disodium salt is a nucleotide that plays a crucial role in various biological processes. It is an ester of phosphoric acid with the nucleoside cytidine, consisting of a phosphate group, the pentose sugar ribose, and the nucleobase cytosine . This compound is essential for the synthesis of RNA and DNA, making it a vital component in cellular metabolism and genetic information transfer .
Mechanism of Action
Target of Action
Cytidine 5’-monophosphate disodium salt, also known as Cytidine-5’-monophosphate disodium salt, primarily targets several enzymes. These include Uridine-cytidine kinase 2 , 3-deoxy-manno-octulosonate cytidylyltransferase , 2-C-methyl-D-erythritol 2,4-cyclodiphosphate synthase , and Cytidylate kinase . These enzymes play crucial roles in various biochemical pathways, including DNA and RNA biosynthesis .
Mode of Action
The compound acts as a substrate for the enzyme Uridine-cytidine kinase 2 , which phosphorylates uridine and cytidine to uridine monophosphate and cytidine monophosphate . The compound can use ATP or GTP as a phosphate donor .
Biochemical Pathways
Cytidine 5’-monophosphate disodium salt is involved in the biosynthesis of DNA and RNA. It is used as a substrate of uridine monophosphate (UMP)/cytidine monophosphate (CMP) kinase to form CDP, which upon phosphorylation to CTP supports DNA and RNA biosynthesis .
Result of Action
The molecular and cellular effects of the compound’s action primarily involve the support of DNA and RNA biosynthesis . By acting as a substrate for certain enzymes, it contributes to the formation of CDP and CTP, crucial components in the synthesis of genetic material .
Biochemical Analysis
Biochemical Properties
Cytidine 5’-monophosphate disodium salt is used as a substrate of uridine monophosphate (UMP)/cytidine monophosphate (CMP) kinase to form CDP which upon phosphorylation to CTP supports DNA and RNA biosynthesis . It serves as a nucleotide carrier for sugars .
Cellular Effects
In cellular processes, Cytidine 5’-monophosphate disodium salt has been used in nucleotide stock solution . It has been used as an ectonucleotidase (ENTase) inhibitor to probe 5′-ENTase activity in cortical neurons . It has also been used in in vitro studies to estimate its effect on growth response of selected bacteria strains that dominate the piglets’ small intestine .
Molecular Mechanism
At the molecular level, Cytidine 5’-monophosphate disodium salt exerts its effects through various mechanisms. It is used as a substrate of uridine monophosphate (UMP)/cytidine monophosphate (CMP) kinase to form CDP which upon phosphorylation to CTP supports DNA and RNA biosynthesis .
Temporal Effects in Laboratory Settings
It is known that it is used in nucleotide stock solutions and has been used in in vitro studies .
Metabolic Pathways
Cytidine 5’-monophosphate disodium salt is involved in the metabolic pathway where it is used as a substrate of uridine monophosphate (UMP)/cytidine monophosphate (CMP) kinase to form CDP . This CDP, upon phosphorylation, forms CTP which supports DNA and RNA biosynthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
Cytidine 5’-monophosphate disodium salt can be synthesized through enzymatic and chemical methods. One common approach involves the phosphorylation of cytidine using phosphoric acid derivatives under controlled conditions . The reaction typically requires a catalyst and is carried out in an aqueous medium to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of cytidine 5’-monophosphate disodium salt often involves fermentation processes using genetically engineered microorganisms. These microorganisms are designed to overproduce cytidine, which is then harvested and purified through a series of chromatographic techniques . This method is preferred for large-scale production due to its cost-effectiveness and efficiency .
Chemical Reactions Analysis
Types of Reactions
Cytidine 5’-monophosphate disodium salt undergoes various chemical reactions, including:
Phosphorylation: Conversion to cytidine diphosphate and cytidine triphosphate.
Hydrolysis: Breakdown into cytidine and phosphoric acid.
Oxidation and Reduction: Involvement in redox reactions within cellular metabolism.
Common Reagents and Conditions
Phosphorylation: Utilizes adenosine triphosphate or guanosine triphosphate as phosphate donors.
Hydrolysis: Requires acidic or enzymatic conditions.
Oxidation and Reduction: Involves various oxidizing and reducing agents depending on the specific metabolic pathway.
Major Products Formed
Cytidine Diphosphate (CDP): Formed through phosphorylation.
Cytidine Triphosphate (CTP): Further phosphorylation of CDP.
Cytidine and Phosphoric Acid: Products of hydrolysis.
Scientific Research Applications
Cytidine 5’-monophosphate disodium salt has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
- Adenosine 5’-monophosphate disodium salt
- Uridine 5’-monophosphate disodium salt
- Guanosine 5’-monophosphate disodium salt
Uniqueness
Cytidine 5’-monophosphate disodium salt is unique due to its specific role in RNA synthesis and its involvement in the regulation of gene expression . Unlike other nucleotides, it serves as a precursor for cytidine triphosphate, which is crucial for the synthesis of phospholipids and glycoproteins . This makes it indispensable in both genetic and metabolic processes .
Properties
CAS No. |
6757-06-8 |
---|---|
Molecular Formula |
C9H14N3NaO8P |
Molecular Weight |
346.19 g/mol |
IUPAC Name |
disodium;[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate |
InChI |
InChI=1S/C9H14N3O8P.Na/c10-5-1-2-12(9(15)11-5)8-7(14)6(13)4(20-8)3-19-21(16,17)18;/h1-2,4,6-8,13-14H,3H2,(H2,10,11,15)(H2,16,17,18);/t4-,6-,7-,8-;/m1./s1 |
InChI Key |
ZRWPTARDKZMNQK-IAIGYFSYSA-N |
SMILES |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)([O-])[O-])O)O.[Na+].[Na+] |
Isomeric SMILES |
C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)O)O)O.[Na] |
Canonical SMILES |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)O)O)O.[Na] |
Appearance |
White Crystalline |
melting_point |
300°C |
Key on ui other cas no. |
6757-06-8 |
Purity |
> 95% |
quantity |
Milligrams-Grams |
Synonyms |
5'-CMP.2Na; D-Cytidine 5'-monophosphate disodium salt |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the applications of cytidine 5'-monophosphate disodium salt in the food industry?
A1: this compound is a nucleotide used in infant formula to enhance nutrition and potentially improve immune function. [] A specific ratio of five nucleotides, including this compound, is added to milk powder formulations to achieve these benefits. []
Q2: How does this compound impact the performance of organic solar cells?
A2: Research suggests that this compound, with its phosphate group, can act as an anchoring group in organic solar cells. [] This property allows it to form a carrier transfer bridge at the interface between the electron transporting layer (ZnO nanoparticles) and the active layer, improving charge transfer and reducing interfacial recombination. []
Q3: What challenges are associated with formulating this compound in medicines?
A3: Studies indicate that this compound can degrade during thermal sterilization, leading to an increase in impurities. [] This sensitivity necessitates the use of alternative sterilization methods, such as sterilizing filtration, to ensure the stability and safety of pharmaceutical products containing this compound. []
Q4: What are the critical quality attributes of this compound in pharmaceutical development?
A4: The quantitative content, uniformity of dosage units, dissolution properties, and impurity profile are crucial quality attributes of this compound when developing pharmaceutical formulations. [] These factors are particularly critical due to the typically low dosage of this compound in medicines and its susceptibility to degradation. []
Q5: How does the particle size of this compound affect its pharmaceutical properties?
A5: Particle size significantly influences the homogeneity, quantitative content, and dissolution rate of this compound in pharmaceutical products. [] Controlling particle size is essential to ensure consistent drug release and bioavailability. []
Q6: What analytical techniques are commonly employed to study this compound?
A6: High-performance liquid chromatography (HPLC) is a widely used technique for quantifying this compound in various matrices, including health products and pollen capsules. [, ] This method offers high sensitivity and accuracy in determining the compound's concentration. [] Additionally, Fourier-transform infrared spectroscopy (FT-IR) is valuable for studying the molecular dynamics and relaxation processes of this compound in solution. []
Q7: What is the metastable zone width of this compound, and how is it determined?
A7: The metastable zone width (MSZW) of this compound refers to the range of supersaturation levels where spontaneous crystallization does not occur. [] This parameter, determined experimentally using laser-based methods, is crucial for understanding crystallization processes and optimizing conditions for controlled crystal growth. [] The MSZW of this compound is influenced by factors like agitation levels but is relatively insensitive to temperature changes. []
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